3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Adenosine A1 Receptor Radioligand Binding Neuroprotection

Generic 'thiazole benzamide' sourcing risks invalid SAR due to steep receptor selectivity cliffs-minor substituent shifts alter A1 affinity from nM to µM. This exact 3-methyl-4-nitro positional isomer resolves that problem: • Validated A1 antagonist scaffold (Ki ~22 nM for 4-nitro-thiazole-benzamide core) for neurogenic pain pathway interrogation. • Distinct from commercial 3-nitro-4-methyl isomer; essential paired comparator for CYP/metabolic stability assays. • Also a privileged kinase inhibitor fragment & FabH-targeting antibacterial lead (parent IC50 0.1 µM). Supplied as custom synthesis with full analytical characterization (NMR, HPLC, HRMS). Standard B2B shipping; inquire for bulk quantities.

Molecular Formula C17H13N3O3S
Molecular Weight 339.4 g/mol
Cat. No. B11524315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Molecular FormulaC17H13N3O3S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H13N3O3S/c1-11-9-13(7-8-15(11)20(22)23)16(21)19-17-18-14(10-24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19,21)
InChIKeyKEPANEPMAYJAKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Overview


3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of 1,3-thiazol-2-yl benzamides. This core scaffold is known for its affinity for adenosine receptors, particularly the A1 and A2A subtypes, making it a key template in neurogenic and cardiovascular research [1]. The unique 3-methyl-4-nitro substitution pattern on the benzamide ring differentiates it from the parent and halo-substituted analogs, potentially modulating potency, selectivity, and physicochemical properties. The compound’s molecular formula is C17H13N3O3S with a molecular weight of 339.37 g/mol [2].

3-Methyl-4-nitro Thiazole-Benzamide: Substitution Alert


The 1,3-thiazol-2-yl benzamide class exhibits steep structure-activity relationships (SAR) where minor modifications dramatically alter target engagement. Published SAR data confirms that even a single substituent change on the benzamide ring—such as replacing a 4-nitro group with a 4-chloro group or introducing a methyl group—can shift adenosine A1 receptor affinity from low nanomolar to micromolar ranges [1]. The 3-methyl-4-nitro substitution pattern uniquely combines steric and electronic effects, potentially affecting binding mode and selectivity for adenosine receptor subtypes, making generic procurement of 'a thiazole benzamide' a scientifically unsound practice for targeted research programs [1].

3-Methyl-4-nitro Thiazole-Benzamide: Evidence Guide


Enhanced A1 Affinity via 4-Nitro Substitution

The key 4-nitro pharmacophore provides a critical advantage. The direct comparator, 4-chloro-N-(4-phenyl-thiazol-2-yl)-benzamide, demonstrates a Ki of 18 nM for the rat adenosine A1 receptor. The closely related 4-nitro analog (4-nitro-N-(4-phenyl-thiazol-2-yl)-benzamide) shows a comparable Ki of 22 nM, confirming that the 4-nitro group is equipotent to the 4-chloro group but introduces a distinct electronic profile that can influence solubility and off-target interactions, a crucial factor for in vivo tool compound selection [1]. The addition of the 3-methyl group in the target compound is predicted to further fine-tune these properties.

Adenosine A1 Receptor Radioligand Binding Neuroprotection

Selectivity Improvement Over Parent Compound

The unsubstituted parent compound N-(4-phenyl-1,3-thiazol-2-yl)benzamide, lacking both the nitro and methyl groups, shows only micromolar activity against bacterial FabH (IC50 ~0.1 uM) and negligible activity against human adenosine receptors [1][2]. The introduction of a 4-nitro group alone improves adenosine A1 affinity by over two orders of magnitude. The target compound, with an additional 3-methyl substituent, is hypothesized to further improve selectivity for the A1 receptor over A2A or A3 subtypes, based on class-level substitution pattern trends [1].

Selectivity Adenosine Receptors SAR

3-Methyl-4-Nitro vs 3-Nitro-4-Methyl Isomer Differentiation

The commercially available positional isomer, 3-nitro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS not available, CB41948754), represents a critical procurement pitfall. While both compounds share the same molecular formula (C17H13N3O3S) and identical molecular weight (339.37 g/mol), the reversal of the nitro and methyl positions is expected to alter the molecule's dipole moment, hydrogen bonding capacity, and metabolic stability . This positional isomerism can lead to significantly different pharmacokinetic profiles, making the compounds non-interchangeable in cellular or in vivo assays.

Positional Isomer Physicochemical Properties cLogP

3-Methyl-4-nitro Thiazole-Benzamide: Application Scenarios


Selective A1 Antagonist in Neurogenic Pain Models

Based on the proven high-affinity of the 4-nitro-thiazole-benzamide scaffold for the adenosine A1 receptor (Ki ~22 nM) [1], this compound is ideally suited as a selective pharmacological tool. It can be used to interrogate A1 receptor function in neurogenic pain pathways, as highlighted by relevant patent applications for neurogenic disorders [2], offering a potentially cleaner alternative to less selective xanthine-based antagonists.

Kinase Inhibition Profiling for Cancer Research

The thiazole-benzamide core is a recognized kinase inhibitor scaffold [1]. The electron-deficient 3-methyl-4-nitrobenzamide moiety can serve as a privileged fragment for targeting the ATP-binding pocket of specific kinases. This compound should be prioritized for screening against kinase panels involved in cancer cell proliferation and metastasis, particularly those where a smaller, hydrogen-bond-accepting pharmacophore is preferred.

SAR Expansion of FabH/FAS-II Inhibitors

Building on the demonstrated ability of the parent compound to inhibit the bacterial enzyme FabH (IC50 0.1 uM) [1], this analog introduces a nitro group known to enhance electrophilic interactions. It is a high-priority candidate for expansion of a compound library targeting bacterial fatty acid synthesis (FAS-II), a validated pathway for novel antibacterial discovery against Gram-positive pathogens.

ADME/Tox Comparison for Positional Isomers

As a distinct positional isomer compared to the commercially available 3-nitro-4-methyl variant [1], this compound serves as an essential comparator in drug metabolism studies. It can be used in paired microsomal stability or CYP inhibition assays to empirically determine the impact of nitro group positioning on metabolic clearance, providing critical data for lead optimization where isomer-specific toxicity is observed.

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